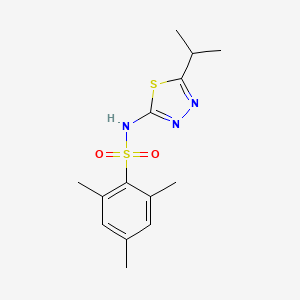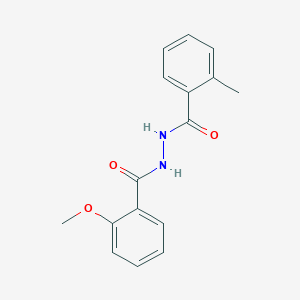
N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide, also known as PBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBC belongs to the class of pyrazole-based compounds and has been found to exhibit several biological activities.
作用机制
The mechanism of action of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide is not fully understood. However, it has been proposed that N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide exerts its biological activities by inhibiting various enzymes and proteins. For example, N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide inhibits the activity of COX-2, which is involved in inflammation. N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis. In addition, N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has been found to exhibit antimicrobial activity against various microorganisms such as Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
One of the advantages of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide is its potential use as a building block in the synthesis of MOFs and COFs. N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has also been found to exhibit various biological activities, which makes it a potential candidate for drug development. However, one of the limitations of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide is its low solubility in water, which makes it difficult to use in biological assays.
未来方向
There are several future directions for the study of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide. One of the future directions is to study the structure-activity relationship of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide and its derivatives to identify more potent compounds. Another future direction is to study the potential use of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide as a photosensitizer in photodynamic therapy. In addition, the use of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide as a building block in the synthesis of MOFs and COFs could be further explored. Finally, the use of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide as a ligand in asymmetric catalysis could also be studied further.
Conclusion:
In conclusion, N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has been found to exhibit several biological activities, including anticancer, anti-inflammatory, and antimicrobial activities. The synthesis of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with 4-biphenylamine in the presence of a coupling agent such as DCC and DMAP. The mechanism of action of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide is not fully understood, but it has been proposed that N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide exerts its biological activities by inhibiting various enzymes and proteins. There are several future directions for the study of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide, including the study of its structure-activity relationship, potential use as a photosensitizer, and use as a building block in the synthesis of MOFs and COFs.
合成方法
The synthesis of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with 4-biphenylamine in the presence of a coupling agent such as N, N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in a suitable solvent such as dichloromethane or N, N-dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide.
科学研究应用
N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has also been studied for its potential use as a photosensitizer in photodynamic therapy. In material science, N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has been used as a building block in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has been studied for its potential use as a ligand in asymmetric catalysis.
属性
IUPAC Name |
4-phenyl-N-(5-phenyl-1H-pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-22(19-13-11-17(12-14-19)16-7-3-1-4-8-16)23-21-15-20(24-25-21)18-9-5-2-6-10-18/h1-15H,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVKZHNORNRCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(5-phenyl-1H-pyrazol-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)spiro[benzimidazole-2,1'-cyclohexan]-5-amine 1-oxide](/img/structure/B5852838.png)
![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide](/img/structure/B5852840.png)



![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5852879.png)



![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5852900.png)

![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)

